Phenyl(piperidin-4-yl)methanol Phenyl(piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 38081-60-6
VCID: VC1970946
InChI: InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2
SMILES: C1CNCCC1C(C2=CC=CC=C2)O
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

Phenyl(piperidin-4-yl)methanol

CAS No.: 38081-60-6

Cat. No.: VC1970946

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(piperidin-4-yl)methanol - 38081-60-6

Specification

CAS No. 38081-60-6
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name phenyl(piperidin-4-yl)methanol
Standard InChI InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2
Standard InChI Key DUZLYYVHAOTWSF-UHFFFAOYSA-N
SMILES C1CNCCC1C(C2=CC=CC=C2)O
Canonical SMILES C1CNCCC1C(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Properties

Phenyl(piperidin-4-yl)methanol, also known as α-phenyl-4-piperidinemethanol, is identified by the CAS registry number 38081-60-6. It has a molecular formula of C12H17NO with a molecular weight of 191.27 g/mol . The compound features a piperidine ring with a phenylmethanol substituent at the 4-position, creating a secondary alcohol functionality.

Structural Characteristics

The chemical structure consists of three key components:

  • A six-membered piperidine heterocyclic ring containing one nitrogen atom

  • A phenyl (C6H5) group

  • A methanol (-CH2OH) bridge connecting the phenyl group to the piperidine ring

This arrangement results in a compound with specific stereochemical properties and conformational flexibility that influences its biological activities and chemical reactivity .

Nomenclature and Identification

Table 1: Identification Parameters for Phenyl(piperidin-4-yl)methanol

ParameterValueSource
CAS Number38081-60-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
SMILESC1CNCCC1C(C2=CC=CC=C2)O
InChI KeyDUZLYYVHAOTWSF-UHFFFAOYSA-N

Several synonyms are used in scientific literature to refer to this compound:

  • Phenyl(4-piperidyl)methanol

  • Phenyl(4-piperidinyl)methanol

  • α-Phenyl-4-piperidinemethanol

  • 4-Piperidinemethanol, α-phenyl-

Physical and Chemical Properties

Phenyl(piperidin-4-yl)methanol exhibits distinct physical and chemical properties that affect its applications in various research fields.

Physical Properties

Based on computational and experimental data, the compound displays the following physical characteristics:

Table 2: Physical Properties of Phenyl(piperidin-4-yl)methanol

PropertyValueMethod/Source
Physical StateSolid at room temperature
Boiling Point289.06°CEPA T.E.S.T.
Boiling Point (alternative)322.82°CEPI Suite
Melting Point95.39°CEPI Suite
Density1.09 g/cm³EPA T.E.S.T.
Flash Point128.96°CEPA T.E.S.T.
Water Solubility2383.23 mg/LEPA T.E.S.T.
Water Solubility (alternative)112070 mg/LEPI Suite

Chemical Reactivity

The compound contains several reactive functional groups:

  • The secondary alcohol (-OH) group is capable of participating in various reactions, including oxidation, esterification, and dehydration.

  • The tertiary nitrogen in the piperidine ring can function as a weak base and participate in alkylation reactions.

  • The phenyl group can undergo electrophilic aromatic substitution reactions typical of aromatic compounds .

Synthesis Methods

Several synthetic routes have been reported for the preparation of phenyl(piperidin-4-yl)methanol.

Grignard Reaction Approach

One of the most common methods involves a Grignard reaction between piperidine-4-carbaldehyde and phenylmagnesium bromide:

  • Preparation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether

  • Addition of piperidine-4-carbaldehyde to the Grignard reagent

  • Hydrolysis of the resulting magnesium alkoxide intermediate

  • Purification of the final product

Reduction of Ketone Precursors

Another approach involves the reduction of a ketone precursor:

  • Preparation of a 4-benzoylpiperidine derivative

  • Reduction using sodium borohydride or lithium aluminum hydride

  • Workup and purification to obtain the desired alcohol

Applications in Research and Development

Phenyl(piperidin-4-yl)methanol serves as an important building block in various scientific applications.

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system. Its structural features make it valuable for developing:

  • Analgesic compounds

  • Antipsychotic agents

  • Receptor modulators for various neurological conditions

Organic Synthesis

In synthetic organic chemistry, phenyl(piperidin-4-yl)methanol functions as:

  • A versatile scaffold for building more complex molecules

  • A precursor for the preparation of chiral ligands

  • A starting material for the development of novel heterocyclic systems

Structural Modifications and Derivatives

Numerous derivatives of phenyl(piperidin-4-yl)methanol have been synthesized to explore structure-activity relationships and enhance specific properties.

Key Structural Modifications

Common structural modifications include:

  • Substitution on the phenyl ring with various functional groups (halogens, alkoxy, nitro)

  • N-alkylation of the piperidine nitrogen

  • Oxidation or functionalization of the hydroxyl group

  • Introduction of additional substituents on the piperidine ring

Diphenyl Derivatives

Diphenyl(piperidin-4-yl)methanol, a close analog with two phenyl groups attached to the carbinol carbon, has been extensively studied for its antimicrobial properties. This derivative demonstrates significant antibacterial and antifungal activities, highlighting the importance of the basic scaffold in medicinal chemistry applications .

Biological Activities and Research Findings

Research on phenyl(piperidin-4-yl)methanol and its derivatives has revealed several important biological activities.

Antimicrobial Properties

While phenyl(piperidin-4-yl)methanol itself has limited antimicrobial activity, its derivatives, particularly those with additional phenyl substituents, demonstrate significant antimicrobial properties:

Table 3: Antimicrobial Activity of Selected Derivatives

CompoundAntibacterial ActivityAntifungal ActivityTarget OrganismsReference
Diphenyl(piperidin-4-yl)methanolModerateModerateS. aureus, E. coli
4-Nitrophenyl derivative (4NP)HighHighP. mirabilis, A. niger
Dichlorophenyl derivative (DCP)HighHighS. dysenteriae, Penicillium spp.

The research findings indicate that certain derivatives show particular efficacy against specific pathogens:

  • 4-Nitrophenyl derivatives demonstrate exceptional activity against Aspergillus niger, with inhibition zones nearly double that of standard antifungal agents .

  • Derivatives with hydroxyl and chlorine substituents show enhanced activity against Gram-negative bacteria like E. coli .

  • Structure-activity relationship (SAR) analysis suggests that nitro and hydroxyl substitutions enhance inhibition potential, especially when positioned at the para position of the phenyl ring .

Spectroscopic Characteristics

Spectroscopic methods play a crucial role in the identification and structural characterization of phenyl(piperidin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopic data for phenyl(piperidin-4-yl)methanol typically shows:

  • Aromatic protons of the phenyl ring (7.2-7.6 ppm)

  • Hydroxyl proton (variable, typically 2.0-5.0 ppm)

  • Protons of the piperidine ring (1.4-3.0 ppm)

  • Secondary amine proton (variable, typically 1.5-3.0 ppm)

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns, including:

  • Molecular ion peak at m/z 191

  • Fragment ions corresponding to the loss of water (m/z 173)

  • Fragments related to the cleavage of the piperidine ring

Comparison with Related Compounds

Phenyl(piperidin-4-yl)methanol shares structural similarities with several other compounds but possesses distinct properties that make it unique.

Structural Analogs

Table 4: Comparison of Phenyl(piperidin-4-yl)methanol with Related Compounds

CompoundCAS NumberMolecular FormulaKey DifferencesReference
(1-Phenylpiperidin-4-yl)methanol697306-45-9C12H17NONitrogen substitution pattern
(4-Methoxy-phenyl)-piperidin-4-yl-methanol37581-37-6C13H19NO2Methoxy group on phenyl ring
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol861210-09-5C13H20N2OAdditional amino-methyl group
Diphenyl(piperidin-4-yl)methanol-C18H21NOAdditional phenyl group

Functional Differences

The differences in structure among these related compounds lead to distinct functional properties:

  • The position of nitrogen substitution affects basicity and hydrogen bonding capabilities.

  • The presence of additional functional groups (methoxy, amino) influences solubility, lipophilicity, and biological activity.

  • The addition of a second phenyl group (as in diphenyl derivatives) significantly enhances antimicrobial properties .

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